2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its bromo-pyrazole and chloro-pyridine functional groups, along with a trifluoromethyl group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine can be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine
This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and pyridine cores. One common approach is to start with 4-bromo-1H-pyrazole and react it with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo-pyrazole group can be oxidized to form a corresponding bromo-pyrazole oxide.
Reduction: : The chloro-pyridine group can be reduced to form a chloro-pyridine alcohol.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Bromo-pyrazole oxide
Reduction: : Chloro-pyridine alcohol
Substitution: : Various substituted pyridines or pyrazoles depending on the nucleophile used.
Mechanism of Action
The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-1H-pyrazol-1-yl)pyrazine
2-(4-bromo-1H-pyrazol-1-yl)ethanol
4-bromo-1-(2-hydroxyethyl)pyrazole
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF3N3/c10-6-3-16-17(4-6)8-7(11)1-5(2-15-8)9(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFATBYIGJPYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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